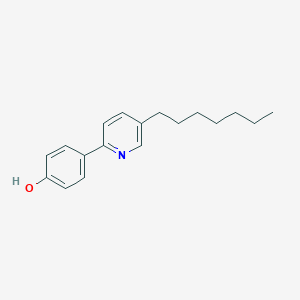

Phenol, 4-(5-heptyl-2-pyridinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenol, 4-(5-heptyl-2-pyridinyl)- is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 4-(5-heptyl-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(5-heptyl-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of phenolic compounds can exhibit various biological activities including:

- Antimicrobial Activity : Studies have shown that phenolic compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to phenol, 4-(5-heptyl-2-pyridinyl)- have demonstrated effectiveness against several pathogens, suggesting potential use in developing antimicrobial agents .

- Anticancer Properties : The structure-activity relationship (SAR) of phenolic compounds reveals that modifications can enhance their anticancer activity. For example, phenolic derivatives have been tested against various cancer cell lines, showing promising results with IC50 values ranging from 2.0 to 20.0 µM .

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammation pathways. A derivative with a similar scaffold showed an edema inhibitory percentage of 74%, indicating strong anti-inflammatory potential .

Table 1: Biological Activities of Phenolic Compounds

| Activity Type | Example Compounds | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Various phenolic derivatives | Effective against multiple strains |

| Anticancer | Similar phenolic derivatives | IC50: 2.0 - 20.0 µM |

| Anti-inflammatory | Derivatives with methoxy groups | Edema inhibition: 74% |

Agricultural Applications

Phenolic compounds are also explored for their roles in agriculture, particularly as:

- Natural Pesticides : The antifungal properties of phenolic compounds make them suitable for developing eco-friendly pesticides. Studies have indicated that certain phenolic derivatives can effectively inhibit the growth of phytopathogenic fungi .

- Growth Regulators : Some phenolic compounds have been reported to influence plant growth positively, acting as growth regulators that enhance crop yield and resistance to diseases.

Table 2: Agricultural Applications of Phenolic Compounds

| Application Type | Description | Effectiveness |

|---|---|---|

| Natural Pesticides | Inhibition of fungal growth | Effective against specific strains |

| Growth Regulators | Enhancement of plant growth | Improved yield and disease resistance |

Material Science

In material science, phenolic compounds are significant due to their properties:

- Polymer Production : Phenol derivatives are used in synthesizing resins and polymers that possess thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and composites.

- Sensors and Electronics : The electronic properties of certain phenolic compounds allow them to be utilized in sensor technologies and electronic devices.

Table 3: Material Science Applications

| Application Type | Description | Examples |

|---|---|---|

| Polymer Production | Synthesis of resins | Phenol-formaldehyde resins |

| Sensors and Electronics | Electronic applications | Conductive polymers |

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of a series of phenolic compounds against lung cancer cell lines (A549). The findings indicated that modifications on the phenyl ring significantly enhanced cytotoxicity, leading to further exploration of these derivatives for cancer therapy .

- Agricultural Efficacy : Research on the antifungal activity of specific phenolic derivatives revealed that they provided up to a 10-fold increase in protective effects against fungal infections compared to conventional pesticides .

- Material Development : Investigations into the use of phenol-based polymers demonstrated their applicability in creating high-performance materials for automotive and aerospace industries due to their lightweight and durable nature.

Eigenschaften

CAS-Nummer |

110500-52-2 |

|---|---|

Molekularformel |

C18H23NO |

Molekulargewicht |

269.4 g/mol |

IUPAC-Name |

4-(5-heptylpyridin-2-yl)phenol |

InChI |

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-15-8-13-18(19-14-15)16-9-11-17(20)12-10-16/h8-14,20H,2-7H2,1H3 |

InChI-Schlüssel |

HQCYZDJTFSWOIV-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |

Isomerische SMILES |

CCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |

Kanonische SMILES |

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.